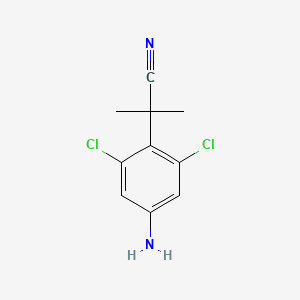
2-(4-Amino-2,6-dichloro-phenyl)-2-methyl-propionitrile
Cat. No. B8521856
M. Wt: 229.10 g/mol
InChI Key: WUVLDSPUVGYUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06911444B2
Procedure details


A mixture of intermediate (2) (0.066 mole) in CH3OH (200 ml) was hydrogenated at RT under a 3 bar pressure for 1 hour with Raney Nickel (15 g) as a catalyst. After uptake of H2, the catalyst was filtered through celite, washed with CH3OH and the filtrate was evaporated, yielding 17.1 g of 4-amino-2,6-dichloro-α,α-dimethylbenzeneacetonitrile (intermediate 3).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([Cl:11])[C:3]=1[C:12]([CH3:16])([CH3:15])[C:13]#[N:14]>CO.[Ni]>[NH2:8][C:6]1[CH:5]=[C:4]([Cl:11])[C:3]([C:12]([CH3:15])([CH3:16])[C:13]#[N:14])=[C:2]([Cl:1])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.066 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After uptake of H2, the catalyst was filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with CH3OH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C(=C1)Cl)C(C#N)(C)C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 113.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
